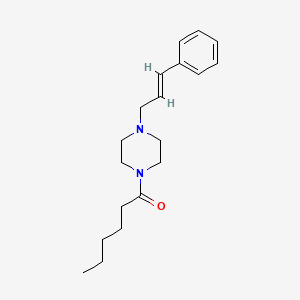

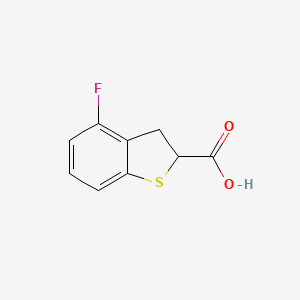

![molecular formula C20H20F3N3O3 B3007560 2-[4-(4-methoxyphenyl)piperazin-1-yl]-2-oxo-N-[3-(trifluoromethyl)phenyl]acetamide CAS No. 941895-60-9](/img/structure/B3007560.png)

2-[4-(4-methoxyphenyl)piperazin-1-yl]-2-oxo-N-[3-(trifluoromethyl)phenyl]acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound “2-[4-(4-methoxyphenyl)piperazin-1-yl]-2-oxo-N-[3-(trifluoromethyl)phenyl]acetamide” is a chemical compound that has been studied for its potential neuroprotective and anti-neuroinflammatory properties . It’s part of a series of novel triazole-pyrimidine-based compounds .

Synthesis Analysis

The synthesis of similar compounds involves a series of chemical reactions, including aminomethylation and coupling reactions . The structures of these newly synthesized amide derivatives were confirmed by 1H NMR, 13C NMR, and LC/MS analysis .Molecular Structure Analysis

The molecular structure of these compounds was characterized by mass spectra, 1HNMR, 13CNMR, and a single X-Ray diffraction analysis . The structures of these newly synthesized amide derivatives were confirmed by 1H NMR, 13C NMR, and LC/MS analysis .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of these compounds have been studied. The molecular results revealed that triazole-pyrimidine hybrid compounds have promising neuroprotective and anti-inflammatory properties .Physical And Chemical Properties Analysis

The physical and chemical properties of these compounds were analyzed using various techniques. The binding energies obtained in Argus Lab are −10.6447, −10.5517 kJ/mol and the chemscore values are 4.63, 0.16 to the compounds 2, 3 with the protein (PDB ID 3QLS) .Scientific Research Applications

Alpha1-Adrenergic Receptor Antagonism

Arylpiperazine derivatives, including compounds similar to the one , have been studied for their potential as alpha1-adrenergic receptor antagonists . These receptors are involved in the contraction of smooth muscles in blood vessels, lower urinary tract, and prostate. Antagonists for these receptors can be used to treat conditions like hypertension, benign prostate hyperplasia, and certain cardiovascular disorders.

Central Nervous System Drug Discovery

The alpha1-adrenergic receptors are also associated with various neurological and psychiatric conditions. Compounds with the arylpiperazine structure have been investigated for their therapeutic potential in treating neurodegenerative diseases such as Alzheimer’s disease, offering a new avenue for central nervous system drug discovery .

Pharmacokinetic Profile Optimization

The compound’s structure allows for in silico docking and molecular dynamics simulations to optimize its pharmacokinetic profile. This includes studying its absorption, distribution, metabolism, and excretion (ADME) properties, which are crucial for developing a drug with favorable characteristics for human use .

Comparative Binding Affinity Analysis

Researchers have conducted comparative analyses of the binding affinity of arylpiperazine derivatives to alpha1-adrenergic receptors. This helps in identifying lead compounds with high affinity and selectivity, which are essential for the development of effective and safe medications .

Antibacterial Activity

Piperazine is a common motif in pharmaceuticals and has been incorporated into compounds with antibacterial activity. The compound could be synthesized and tested for its efficacy against bacterial infections, contributing to the development of new antibacterial drugs .

Modulation of Pharmacokinetic Properties

The incorporation of the piperazine ring into biologically active compounds is known to positively modulate their pharmacokinetic properties. This makes the compound a candidate for enhancing the efficacy and safety profile of existing drugs or for the development of new therapeutic agents .

Mechanism of Action

Target of Action

The primary targets of 2-[4-(4-methoxyphenyl)piperazin-1-yl]-2-oxo-N-[3-(trifluoromethyl)phenyl]acetamide are the alpha1-adrenergic receptors . These receptors are a class of G-protein-coupled receptors (GPCRs) and are among the most studied GPCRs . They are targets for the endogenous neurotransmitters, catecholamines noradrenaline, and epinephrine .

Mode of Action

The compound interacts with its targets, the alpha1-adrenergic receptors, by binding to them. The binding affinity of the compound to these receptors is in the range from 22 nM to 250 nM . The interaction of the compound with its targets results in changes in the function of these receptors, which can lead to various effects at the molecular and cellular levels.

Biochemical Pathways

The biochemical pathways affected by the action of 2-[4-(4-methoxyphenyl)piperazin-1-yl]-2-oxo-N-[3-(trifluoromethyl)phenyl]acetamide are primarily those involving the alpha1-adrenergic receptors. These receptors play a crucial role in the contraction of the smooth muscles in blood vessels, lower urinary tract, and prostate . They are also associated with numerous neurodegenerative and psychiatric conditions .

Pharmacokinetics

The pharmacokinetics of 2-[4-(4-methoxyphenyl)piperazin-1-yl]-2-oxo-N-[3-(trifluoromethyl)phenyl]acetamide involves its absorption, distribution, metabolism, and excretion (ADME). The compound has been identified as a promising lead compound due to its acceptable pharmacokinetic profile . The in silico docking and molecular dynamics simulations, binding data together with ADME calculations have been used to study the pharmacokinetics of this compound .

properties

IUPAC Name |

2-[4-(4-methoxyphenyl)piperazin-1-yl]-2-oxo-N-[3-(trifluoromethyl)phenyl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20F3N3O3/c1-29-17-7-5-16(6-8-17)25-9-11-26(12-10-25)19(28)18(27)24-15-4-2-3-14(13-15)20(21,22)23/h2-8,13H,9-12H2,1H3,(H,24,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KSYBCSCGQBXPGF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)N2CCN(CC2)C(=O)C(=O)NC3=CC=CC(=C3)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20F3N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

407.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

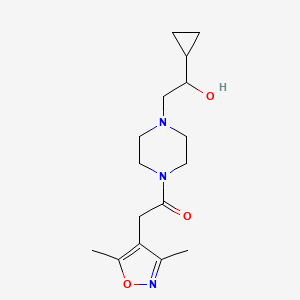

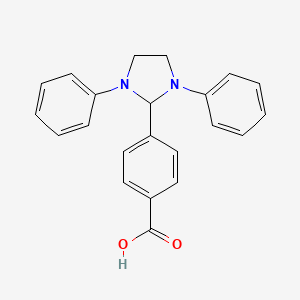

![[2-[1,3-Benzothiazol-2-yl(ethyl)amino]-2-oxoethyl] 3-(4-formyl-3,5-dimethylpyrazol-1-yl)propanoate](/img/structure/B3007477.png)

![[2-(4-Acetamidoanilino)-2-oxoethyl] 2-(3-fluorophenyl)acetate](/img/structure/B3007489.png)

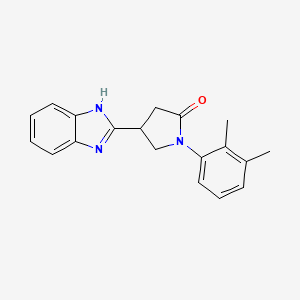

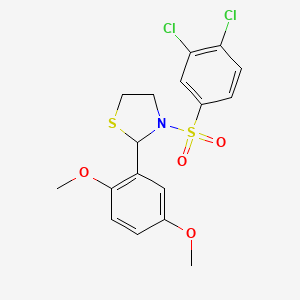

![2-(4-(5-methyl-1,3,4-thiadiazol-2-yl)piperidin-1-yl)-N-(6-methylbenzo[d]thiazol-2-yl)acetamide](/img/structure/B3007491.png)

![2-[3-(3-Fluoro-5-methylphenyl)-1-bicyclo[1.1.1]pentanyl]-2-(phenylmethoxycarbonylamino)acetic acid](/img/structure/B3007492.png)

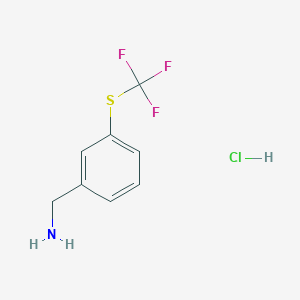

![1-N-[(4-chlorophenyl)methyl]benzene-1,2-diamine](/img/structure/B3007493.png)

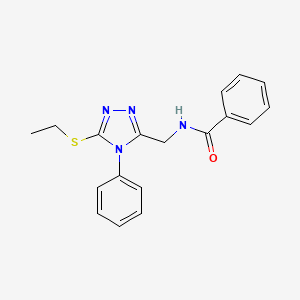

![1-((1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl)-3-(2-methoxynaphthalen-1-yl)propan-1-one](/img/structure/B3007499.png)